3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1447671-64-8
VCID: VC6405917
InChI: InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3
SMILES: CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C
Molecular Formula: C10H9F5
Molecular Weight: 224.174

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene

CAS No.: 1447671-64-8

Cat. No.: VC6405917

Molecular Formula: C10H9F5

Molecular Weight: 224.174

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene - 1447671-64-8

Specification

CAS No. 1447671-64-8
Molecular Formula C10H9F5
Molecular Weight 224.174
IUPAC Name 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene
Standard InChI InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3
Standard InChI Key KMRQWYZBOXNDBA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₀H₉F₅, with a molecular weight of 224.174 g/mol. Its systematic IUPAC name, 1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene, reflects the substitution pattern on the benzene ring. The SMILES notation (CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C) and InChIKey (KMRQWYZBOXNDBA-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number1447671-64-8
Molecular FormulaC₁₀H₉F₅
Molecular Weight224.174 g/mol
IUPAC Name1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene
PubChem CID71656133

Electronic and Steric Features

The pentafluoroethyl group (–CF₂CF₃) introduces strong electron-withdrawing effects, polarizing the benzene ring and enhancing its susceptibility to electrophilic substitution at meta positions. Concurrently, the methyl groups at positions 3 and 5 contribute steric bulk, potentially influencing reaction kinetics and crystal packing in solid-state applications .

Synthesis and Manufacturing

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 1-, 3-, and 5-positions requires careful control of reaction conditions.

  • Fluorine Handling: The use of corrosive fluorinating agents necessitates specialized equipment and safety protocols .

Physicochemical Properties

Solubility and Stability

Data on solubility are currently unavailable, but fluorinated aromatics typically exhibit low polarity, rendering them soluble in nonpolar solvents like hexanes or dichloromethane . The compound’s stability under ambient conditions is likely high due to the inertness of C–F bonds, though hydrolysis of the pentafluoroethyl group under strongly acidic or basic conditions cannot be ruled out.

Thermal Properties

Applications in Materials Science

Organic Electronics

Fluorinated aromatics are critical in organic photovoltaics (OPVs) and field-effect transistors (OFETs). The electron-withdrawing pentafluoroethyl group could enhance electron mobility, making this compound a candidate for n-type semiconductors . For instance, trifluoromethyl-pentacenes in OPVs achieve power conversion efficiencies exceeding 4%, suggesting analogous potential for pentafluoroethyl derivatives .

Pharmaceutical Intermediates

Fluorine’s role in improving drug bioavailability and metabolic stability is well-documented. While direct pharmaceutical applications of this compound are unexplored, its structure could serve as a building block for fluorinated active pharmaceutical ingredients (APIs).

Future Directions

Research Priorities

  • Synthetic Optimization: Developing efficient, scalable routes with improved regioselectivity.

  • Application Testing: Evaluating performance in OPVs, OFETs, and as a ligand in catalysis.

  • Toxicological Studies: Assessing ecotoxicology and occupational exposure limits.

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